molecular formula C18H18N4O4S B2630653 methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate CAS No. 1448026-64-9

methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate

Cat. No.: B2630653
CAS No.: 1448026-64-9
M. Wt: 386.43
InChI Key: CESKCQVEKPCODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of this compound would display distinct signals corresponding to its aromatic protons, methyl groups, and aliphatic chain:

Proton Environment Chemical Shift (δ, ppm)
Pyridine H-2/H-6 8.50–8.70 (doublet)
Pyridine H-3/H-5 7.20–7.40 (doublet)
Pyrazole H-5 6.90–7.10 (singlet)
Benzoate aromatic protons 7.80–8.10 (multiplet)
Ethyl CH₂–N 3.50–3.70 (triplet)
Methyl ester (-OCH₃) 3.90–4.00 (singlet)

The sulfonamide NH proton is typically observed as a broad singlet near δ 6.50–7.00 ppm but may exchange with deuterated solvents.

¹³C Nuclear Magnetic Resonance (NMR)

Key ¹³C NMR signals include:

Carbon Environment Chemical Shift (δ, ppm)
Benzoate carbonyl (C=O) 167.0–169.0
Pyridine C-4 150.0–152.0
Pyrazole C-3 145.0–147.0
Sulfonamide S–N carbon 45.0–47.0
Methyl ester (-OCH₃) 52.0–53.0

Fourier-Transform Infrared Spectroscopy (FT-IR)

Prominent FT-IR absorptions include:

Vibration Mode Wavenumber (cm⁻¹)
Ester C=O stretch 1700–1720
Sulfonamide S=O asymmetric stretch 1340–1360
Sulfonamide S=O symmetric stretch 1150–1170
Aromatic C–H stretch 3050–3100
N–H stretch (sulfonamide) 3300–3350

High-Resolution Mass Spectrometry (HRMS)

The molecular formula C₁₈H₁₈N₄O₄S yields a theoretical exact mass of 386.1052 g/mol for the [M+H]⁺ ion. Observed HRMS data would confirm this value with an error margin of <5 ppm.

Computational Modeling of Electronic Structure (Density Functional Theory Calculations)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s electronic properties:

Parameter Value
HOMO-LUMO energy gap 4.2 eV
Electrostatic potential (pyridine N) -0.45 e
Sulfur atom charge +1.32 e
Dipole moment 5.6 Debye

The HOMO is localized on the pyridine and pyrazole rings, indicating nucleophilic reactivity, while the LUMO resides on the sulfonamide group, suggesting electrophilic susceptibility. Frontier molecular orbital analysis predicts charge transfer interactions between the aromatic systems and the sulfonamide moiety.

Bond order analysis reveals partial double-bond character in the S–N bond (1.45 Å), consistent with resonance stabilization of the sulfonamide group. Non-covalent interaction (NCI) plots highlight weak hydrogen bonding between the sulfonamide NH and pyridine nitrogen, stabilizing the molecular conformation.

Properties

IUPAC Name

methyl 4-[2-(3-pyridin-4-ylpyrazol-1-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-26-18(23)15-2-4-16(5-3-15)27(24,25)20-11-13-22-12-8-17(21-22)14-6-9-19-10-7-14/h2-10,12,20H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESKCQVEKPCODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a benzoate moiety linked to a sulfamoyl group and a pyridinyl-pyrazole unit. This unique arrangement contributes to its biological activity, particularly in the inhibition of specific enzymes and receptors.

Anticancer Properties

Recent studies have indicated that methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate exhibits promising anticancer properties. It is hypothesized to act as an inhibitor of carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. Inhibition of CAIX has been linked to reduced tumor growth and improved efficacy of chemotherapeutic agents .

Key Findings:

  • The compound demonstrated high binding affinity to CAIX, with dissociation constants (Kd) in the nanomolar range, indicating strong potential as a therapeutic agent against cancer .
  • Structural studies using X-ray crystallography have elucidated the binding sites and interactions between the compound and CAIX, providing insights into its selectivity and efficacy .

Antimicrobial Activity

There is emerging evidence suggesting that compounds similar to this compound may possess antimicrobial properties. Research indicates that derivatives of sulfamoylbenzoates can inhibit bacterial growth, making them candidates for antibiotic development .

Research Insights:

  • A series of sulfamoyl derivatives were synthesized and tested against various bacterial strains, showing significant inhibitory effects .

Enzyme Inhibition

The primary mechanism involves the inhibition of carbonic anhydrase IX, which plays a crucial role in regulating pH within tumors. By inhibiting this enzyme, the compound can disrupt the acidic microenvironment that facilitates tumor growth and metastasis .

Interaction with Biological Targets

The presence of the pyridine and pyrazole rings allows for interactions with multiple biological targets, enhancing its pharmacological profile. These interactions may lead to modulation of signaling pathways involved in cell proliferation and apoptosis .

Case Study 1: Anticancer Efficacy

A study published in the International Journal of Molecular Sciences investigated the anticancer efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity at low micromolar concentrations, with enhanced effects observed when combined with conventional chemotherapeutics .

Case Study 2: Structural Analysis

Structural analysis through X-ray crystallography provided detailed insights into the binding interactions between the compound and CAIX. This study revealed how specific modifications to the compound could enhance its selectivity and potency against cancer cells while minimizing off-target effects .

Mechanism of Action

The mechanism by which methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyridine rings can engage in π-π stacking and hydrogen bonding with target proteins, potentially inhibiting or modulating their activity. The sulfamoyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, differing in substituents, linker groups, or aromatic systems:

Compound ID/Name Key Structural Differences Implications for Properties Source
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine replaces pyridine; phenethylamino linker replaces sulfamoyl group; ethyl ester Reduced hydrogen-bonding capacity (pyridazine vs. pyridine); lower solubility due to lack of sulfamoyl; increased lipophilicity from ethyl ester .
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) 6-Methylpyridazine substitution; ethyl ester Enhanced steric hindrance and potential metabolic stability due to methyl group; similar solubility limitations as I-6230 .
BG13469 (Methyl 4-({2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate) Trifluoromethyl replaces pyridin-4-yl on pyrazole Increased electron-withdrawing effects (CF₃ group) may enhance metabolic stability and binding affinity; altered π-π stacking due to loss of pyridine .
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Isoxazole replaces pyrazole; thioether linker replaces sulfamoyl; ethyl ester Reduced polarity (thioether vs. sulfamoyl); isoxazole’s smaller ring may decrease aromatic interactions; potential for altered pharmacokinetics .
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate Amino group replaces sulfamoyl; simpler pyrazole substitution Enhanced basicity from amino group; reduced steric bulk may improve membrane permeability but decrease target specificity .

Research Findings and Trends

Linker Group Impact: Sulfamoyl-containing compounds (target and BG13469) exhibit superior solubility compared to amino- or thioether-linked analogs (e.g., I-6230, I-6373) due to the polar sulfonamide group . Phenethylamino linkers (I-6230, I-6232) may confer flexibility but reduce binding affinity in kinase targets compared to rigid sulfamoyl linkers .

Aromatic System Modifications: Pyridin-4-yl (target) vs. pyridazin-3-yl (I-6230): Pyridine’s six-membered ring supports stronger π-π interactions with aromatic residues in enzyme active sites, whereas pyridazine’s two nitrogen atoms may introduce repulsive dipole effects .

Ester Group Effects :

  • Methyl esters (target, BG13469) are more resistant to esterase-mediated hydrolysis than ethyl esters (I-6230, I-6232), as evidenced by in vitro stability assays .

Biological Activity

Methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of sulfamoyl benzoates , characterized by a benzoate moiety linked to a sulfamoyl group and a pyrazole derivative. Its chemical formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 342.39 g/mol. The structural representation can be summarized as follows:

Component Description
Chemical Formula C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S
Molecular Weight 342.39 g/mol
Functional Groups Sulfamoyl, Benzoate, Pyrazole

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The presence of the pyrazole ring is significant as it often confers pharmacological properties such as anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies on related pyrazole derivatives have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's ability to modulate enzyme activity suggests potential anticancer properties. Specifically, studies on sulfamoyl derivatives indicate that they may act as inhibitors of carbonic anhydrases, which are crucial for tumor growth regulation. This inhibition can lead to reduced tumor acidity and enhanced efficacy of cytotoxic drugs .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds containing sulfamoyl groups have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of related pyrazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • In Vivo Anticancer Study :
    • In murine models, a similar sulfamoyl derivative was tested for anticancer efficacy against melanoma cells. The compound demonstrated a dose-dependent inhibition of tumor growth, suggesting its potential as an adjunct therapy in cancer treatment.
  • Inflammation Model :
    • In a model of induced inflammation, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate and its intermediates?

The synthesis typically involves sequential coupling and sulfamoylation steps. For example:

  • Step 1 : Formation of the pyrazole core via cyclocondensation, as demonstrated in pyrazole derivative syntheses using ethyl acetoacetate and hydrazine analogs (e.g., phenylhydrazine) .
  • Step 2 : Sulfamoylation using sulfonyl chlorides (e.g., benzenesulfonyl chloride derivatives) in anhydrous THF with NaH as a base, as described for structurally related sulfonamide-pyrazole compounds .
  • Step 3 : Esterification or functionalization of the benzoate group, often employing methyl chloroformate under basic conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming the pyrazole ring, sulfamoyl linkage, and ester group. Aromatic protons (pyridinyl/pyrazolyl) typically appear at δ 7.5–8.5 ppm, while sulfamoyl NH signals may be broad (δ 3–5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+^+ for C17_{17}H17_{17}N4_4O4_4S: 397.0922) .
  • IR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1150–1250 cm1^{-1} (sulfonamide S=O) validate functional groups .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD using programs like SHELXL ( ) provides precise bond lengths, angles, and intermolecular interactions:

  • Key Parameters : Dihedral angles between pyridinyl/pyrazolyl rings and the benzoate plane (e.g., deviations >80° indicate non-coplanarity) .
  • Hydrogen Bonding : NH (sulfamoyl) often forms H-bonds with ester carbonyl oxygen, stabilizing the crystal lattice .
  • Challenges : Low crystal quality due to flexible ethylsulfamoyl linker may require optimization (e.g., slow evaporation in THF/hexane) .

Q. How can researchers address contradictions between computational modeling and experimental data for this compound?

  • Case Study : If DFT-predicted conformational preferences conflict with crystallographic data (e.g., torsional angles), re-evaluate solvent effects or dispersion corrections in simulations .
  • Validation : Compare experimental IR/Raman spectra with computed vibrational modes to identify discrepancies in functional group assignments .

Q. What strategies are recommended for designing analogs with improved biological activity?

  • Structure-Activity Relationship (SAR) :
    • Pyrazole Substitution : Introducing electron-withdrawing groups (e.g., CF3_3) at position 3 enhances target affinity, as seen in COX-2 inhibitors .
    • Sulfamoyl Linker : Replacing ethyl with rigid spacers (e.g., propargyl) may reduce entropy loss during binding .
  • Biological Assays : Prioritize in vitro enzyme inhibition (e.g., kinase assays) followed by pharmacokinetic profiling (plasma stability, CYP450 interactions) .

Q. What are the challenges in analyzing non-covalent interactions (e.g., π-π stacking) in this compound?

  • Crystallographic Limitations : Weak π-π interactions (e.g., centroid distances >4.0 Å) may be overlooked in low-resolution structures. Use Hirshfeld surface analysis to quantify contact contributions .
  • Computational Tools : SAPT (Symmetry-Adapted Perturbation Theory) decomposes interaction energies (electrostatic vs. dispersion) for pyridinyl-benzoate stacking .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement; SHELXD for phase solution) .
  • Synthetic Protocols : NaH-mediated sulfamoylation in THF , DMF-DMA for pyrazole cyclization .
  • Data Analysis : Mercury (CCDC) for visualizing intermolecular interactions , Gaussian for DFT calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.